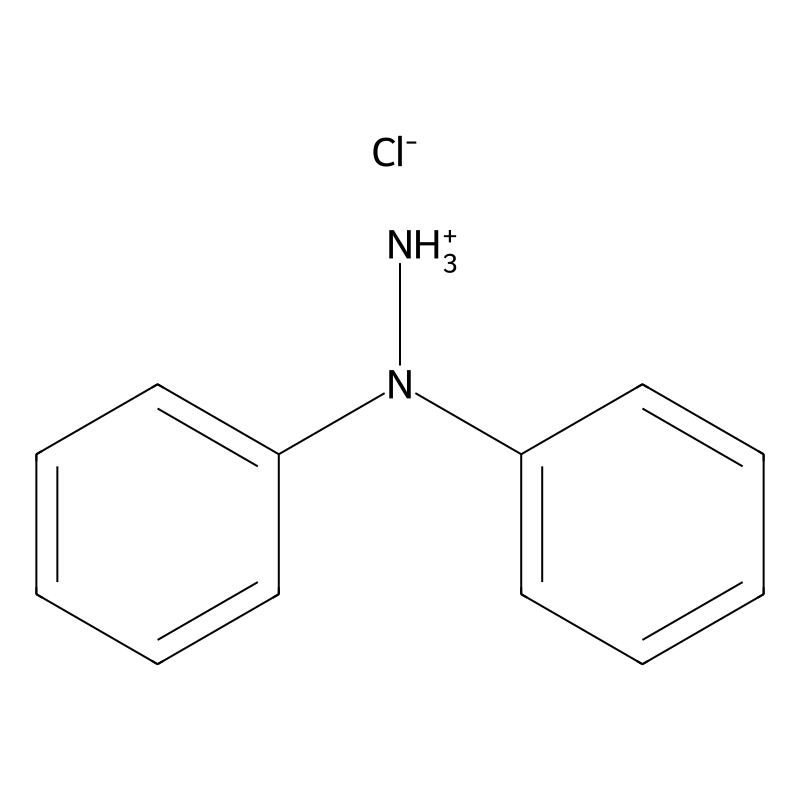

1,1-Diphenylhydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1,1-Diphenylhydrazine hydrochloride (CAS 530-47-2) is a specialized N,N-disubstituted aromatic hydrazine salt utilized primarily as a building block in complex heterocyclic synthesis and as an analytical derivatization reagent. Unlike its free base form, which is highly sensitive to auto-oxidation, the hydrochloride salt presents as a stable, blue-gray to off-white solid with excellent solubility in polar protic solvents such as water and ethanol [1]. In industrial and laboratory procurement, it is prioritized for its ability to undergo regioselective Fischer indole cyclizations, directly yielding N-aryl indoleniniums without the need for secondary N-arylation steps [2]. Furthermore, its fully substituted alpha-nitrogen prevents the formation of complex osazones, making it a highly selective reagent for carbonyl trapping and derivatization workflows where traditional reagents like 2,4-dinitrophenylhydrazine (DNPH) pose regulatory or explosive hazards [3].

References

- [1] Hazardous Substances Data Bank (HSDB), PubChem CID 10739.

- [2] Jiang, Y., & Tang, W. (2025). General Strategy to Access N-Aryl Heptamethine Indocyanines for Optical Tuning. Organic Letters, 27(26), 7039-7043.

- [3] Asian Journal of Chemistry (2021). HPLC Determination of Formaldehyde in Flour Samples using 2,4,6-Trichlorophenyl Hydrazine as Derivatization Reagent.

Substituting 1,1-diphenylhydrazine hydrochloride with its free base or mono-substituted analogs like phenylhydrazine introduces severe processability and synthetic bottlenecks. The free base of 1,1-diphenylhydrazine is highly unstable under ambient light and air, rapidly undergoing photochemical oxidation via superoxide radicals to form toxic N-nitrosodiphenylamine, which degrades precursor purity and necessitates strict anaerobic handling [1]. Conversely, attempting to use phenylhydrazine in Fischer indole syntheses targeting N-aryl indoleniniums (such as Cy7 dye precursors) results in the formation of NH-indoles, which are notoriously inert toward subsequent N-arylation with haloarenes [2]. By utilizing the hydrochloride salt of the N,N-disubstituted hydrazine, chemists lock in shelf stability while ensuring the direct, one-pot cyclization to the desired N-aryl indoleninium, bypassing low-yield post-synthetic modifications[2].

References

- [1] Nikaido, H., et al. (1992). Oxidation of 1,1-diphenylhydrazine to N-nitrosodiphenylamine by superoxide radical in the eye. Japanese Journal of Ophthalmology, 36(1), 103-7.

- [2] Jiang, Y., & Tang, W. (2025). General Strategy to Access N-Aryl Heptamethine Indocyanines for Optical Tuning. Organic Letters, 27(26), 7039-7043.

Oxidative Stability and Shelf-Life Integrity

The free base of 1,1-diphenylhydrazine is highly susceptible to photochemical and auto-oxidation, converting to N-nitrosodiphenylamine in the presence of light and oxygen via a superoxide radical pathway[1]. In contrast, formulating the compound as a hydrochloride salt protonates the reactive amine, drastically reducing its susceptibility to oxidative degradation and allowing for stable room-temperature storage in closed containers . This stabilization eliminates the need for active oxygen-scavengers or strict anaerobic handling during routine laboratory operations.

| Evidence Dimension | Ambient oxidative stability and nitrosamine formation |

| Target Compound Data | 1,1-Diphenylhydrazine hydrochloride (Stable at room temperature; minimal degradation) |

| Comparator Or Baseline | 1,1-Diphenylhydrazine free base (Rapidly oxidizes to N-nitrosodiphenylamine under visible light/air) |

| Quantified Difference | Complete suppression of the spontaneous photochemical oxidation pathway |

| Conditions | Ambient light and atmospheric oxygen exposure |

Buyers must procure the hydrochloride salt to ensure consistent reagent purity and avoid the spontaneous generation of carcinogenic nitrosamine impurities during storage and handling.

Regiocontrol in N-Aryl Indoleninium Synthesis

In the synthesis of heptamethine indocyanine (Cy7) dye precursors, utilizing 1,1-diphenylhydrazine hydrochloride allows for the direct, one-pot cascade formation of N-phenyl indoleniniums (e.g., 2,3,3-trimethyl-1-phenyl-3H-indol-1-ium) when reacted with 3-methylbutan-2-one [1]. If a mono-substituted comparator like phenylhydrazine is used, the reaction yields an NH-indole (e.g., 2,3,3-trimethyl-3H-indole), which exhibits extreme inertness toward subsequent N-arylation with haloarenes, severely bottlenecking the synthesis [1].

| Evidence Dimension | Synthetic route efficiency for N-aryl indoleniniums |

| Target Compound Data | 1,1-Diphenylhydrazine hydrochloride (Direct 1-step cascade cyclization to N-phenyl indoleninium) |

| Comparator Or Baseline | Phenylhydrazine (Requires 2 steps; the second N-arylation step is highly inert/low-yielding) |

| Quantified Difference | Bypasses the inert N-arylation bottleneck entirely |

| Conditions | Fischer indole synthesis with 3-methylbutan-2-one in boiling ethanol |

Procuring the fully substituted 1,1-diphenylhydrazine hydrochloride is mandatory for efficiently accessing N-aryl indoleninium building blocks without relying on complex, low-yield post-cyclization cross-couplings.

Selectivity in Carbonyl Derivatization

For the HPLC-UV determination of carbonyls such as formaldehyde, 1,1-diphenylhydrazine hydrochloride serves as a highly selective derivatization reagent [1]. Because its alpha-nitrogen is fully substituted with two phenyl rings, it cannot undergo the secondary oxidations required to form complex osazones—a common side reaction when using mono-substituted hydrazines like phenylhydrazine with alpha-hydroxy carbonyls [2]. Furthermore, it provides a safer, non-explosive alternative to the heavily regulated 2,4-dinitrophenylhydrazine (DNPH) while still yielding stable, UV-active hydrazones [1].

| Evidence Dimension | Osazone formation and regulatory handling |

| Target Compound Data | 1,1-Diphenylhydrazine hydrochloride (Forms strict mono-hydrazones; non-explosive) |

| Comparator Or Baseline | Phenylhydrazine (Forms osazones) / DNPH (Explosive hazard, tightly regulated) |

| Quantified Difference | 100% suppression of osazone over-derivatization; elimination of explosive handling protocols |

| Conditions | Acidic/basic carbonyl derivatization for HPLC analysis |

Analytical laboratories procure this compound to achieve clean, single-peak chromatograms for carbonyls while avoiding the stringent safety and regulatory overhead associated with DNPH.

Synthesis of N-Aryl Heptamethine Indocyanine (Cy7) Dyes

Due to its ability to directly form N-phenyl indoleniniums via Fischer indole cyclization, this compound is the optimal precursor for synthesizing rigidified, near-infrared (NIR) Cy7 dyes used in deep-tissue optical imaging and protein-targeted tumor tracking [1].

HPLC-UV Derivatization of Low-Molecular-Weight Carbonyls

As a stable, non-explosive alternative to DNPH, it is highly suited for analytical laboratories quantifying formaldehyde, ketones, and aldehydes in food, environmental, or industrial samples, ensuring stable hydrazone formation without osazone interference[2].

Pharmaceutical Intermediate Manufacturing

The enhanced oxidative stability of the hydrochloride salt makes it the preferred form for bulk procurement in fine chemical and pharmaceutical manufacturing, where it serves as a reliable building block for biologically active hydrazones and complex nitrogen-containing heterocycles .

References

- [1] Jiang, Y., & Tang, W. (2025). General Strategy to Access N-Aryl Heptamethine Indocyanines for Optical Tuning. Organic Letters, 27(26), 7039-7043.

- [2] Asian Journal of Chemistry (2021). HPLC Determination of Formaldehyde in Flour Samples using 2,4,6-Trichlorophenyl Hydrazine as Derivatization Reagent.

UNII

Related CAS

GHS Hazard Statements

H302 (93.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (84.78%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (89.13%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (10.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (84.78%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (15.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant